N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide

BET bromodomain BD2 selectivity epigenetic probe

N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide (CAS 1797289-13-4) is a synthetic small molecule belonging to the 1,4-thiazepane carboxamide class. It features a seven-membered 1,4-thiazepane ring substituted at the 7-position with a phenyl group and at the carboxamide nitrogen with a 4-fluorobenzyl moiety (molecular formula C19H21FN2OS; MW 344.4 g/mol; XLogP3-AA 3.5).

Molecular Formula C19H21FN2OS
Molecular Weight 344.45
CAS No. 1797289-13-4
Cat. No. B2649593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide
CAS1797289-13-4
Molecular FormulaC19H21FN2OS
Molecular Weight344.45
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23)
InChIKeyMQKNOSGIIUZYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide (CAS 1797289-13-4): Core Chemotype & Library Provenance


N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide (CAS 1797289-13-4) is a synthetic small molecule belonging to the 1,4-thiazepane carboxamide class. It features a seven-membered 1,4-thiazepane ring substituted at the 7-position with a phenyl group and at the carboxamide nitrogen with a 4-fluorobenzyl moiety (molecular formula C19H21FN2OS; MW 344.4 g/mol; XLogP3-AA 3.5) [1]. This scaffold is underrepresented in commercial fragment libraries but has recently been identified as a novel chemotype for bromodomain and extra-terminal (BET) protein ligands, making it relevant for epigenetic probe discovery and targeted protein degradation research [2].

BET bromodomain probe discovery and targeted protein degradation research
BD2 domain-selectivity assay context with 19F NMR fragment screening workflow
Fragment library enrichment for 3D-diverse epigenetic target space

Why N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide Cannot Be Replaced by Generic Thiazepane Analogs for BET-Directed Research


Within the 1,4-thiazepane carboxamide class, subtle changes to the N-benzyl substituent profoundly shift BET bromodomain selectivity and binding-mode kinetics. Published fragment screening using protein-observed 19F NMR demonstrated that structural variations at the amide/urea region produced ligands spanning fast-exchange (weak) to intermediate-slow exchange (high-affinity) binding, with ≥3–10-fold selectivity for the C-terminal BD2 domain over BD1 [1]. The 4-fluorobenzyl variant introduces distinct electronic and steric features (XLogP3-AA 3.5, single H-bond donor, three H-bond acceptors [2]) that differentiate its ADME and target-recognition profile from the commonly cited methyl carbamate, thiophenyl, and p-chlorobenzyl analogs. Procuring a generic thiazepane without the 4-fluorobenzyl-N-carboxamide pharmacophore therefore risks losing the domain selectivity and ligand efficiency inherent to this specific substitution pattern.

4-Fluorobenzyl vs. Methyl Carbamate
Carbamate-to-urea pharmacophore shift may alter BD2 binding kinetics and domain selectivity profile; class-level NMR data suggests 4-fluorobenzyl substitution favors intermediate-slow exchange behavior that simple carbamates lack.
Secondary Carboxamide vs. Tertiary Amide
Loss of the single H-bond donor (HBD=1→0) in N,N-disubstituted analogs may forfeit the conserved asparagine anchor interaction; tertiary amides showed minimal resonance perturbation in pilot PrOF NMR screens.
4-Fluorobenzyl vs. 4-Methoxybenzyl
Higher lipophilicity of the methoxy analog (estimated XLogP ~3.8–4.0 vs. 3.5) risks exceeding fragment-like chemical space thresholds and may shift ADME profile in fragment-to-lead campaigns.

Quantitative Differentiation Map for N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide Against In-Class Comparators


BD2-Selective BET Bromodomain Engagement vs. Methyl Carbamate-Thiophene Lead TH-1

The 1,4-thiazepane class exhibits inherent BD2 selectivity, with the 12-compound pilot screen demonstrating that structural modifications at the carboxamide position can enhance selectivity for the C-terminal bromodomain (BD2) of BRD4 over the N-terminal domain (BD1) by ≥3–10-fold [1]. While the published lead TH-1 (R₁ = thiophenyl, R₂ = ethyl carbamate) showed only a moderate Kd of 290 μM for BD1 and a clear shift toward BD2 preference via intermediate-slow exchange kinetics, the N-(4-fluorobenzyl) substitution present in this compound replaces the ethyl carbamate with a more lipophilic, hydrogen-bond-capable 4-fluorobenzyl urea-like motif. In analogous systems, such benzyl carboxamides yielded fragments (e.g., TH-4, TH-9, TH-11) that exhibited pronounced BD2 resonance perturbation with minimal BD1 effects at 50 μM concentration [1]. Although direct Kd values for NHS-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide have not been published, the class-wide data predict a BD2-biased profile superior to that of the simple ethyl carbamate prototypes.

BD2 Domain Selectivity
Class-level inference
Class-wide BD2 selectivity ≥3–10-fold over BD1; 4-fluorobenzyl analog predicted to maintain or exceed this window
Supports BD2-biased probe development context
Direct Kd not published; inferred from TH-9/TH-11 series PrOF NMR data
BET bromodomain BD2 selectivity epigenetic probe PrOF NMR

Lipophilic Ligand Efficiency (LLE) Potential vs. 4-Methoxybenzyl Analog

The 4-fluorobenzyl group endows this compound with a computed XLogP3-AA of 3.5 [1], which is approximately 0.3–0.5 log units lower than the analogous 4-methoxybenzyl derivative (estimated XLogP ~3.8–4.0 based on the incremental contribution of –OCH₃ vs –F). In BET bromodomain fragment optimization, maintaining XLogP ≤ 3.5 while achieving sub-100 μM affinity is critical for preserving ligand efficiency and downstream oral bioavailability. The 4-fluorobenzyl compound’s calculated logP positions it at the favorable boundary of fragment-like chemical space, whereas the 4-methoxy variant—frequently cited as a multi-target directed ligand for BACE/GSK3β/AChE—risks exceeding acceptable lipophilicity thresholds for BET-focused lead development.

Lipophilic Ligand Efficiency
Supporting evidence
XLogP3-AA = 3.5 (4-fluorobenzyl); ~0.3–0.5 log units lower than 4-methoxybenzyl analog
Favorable fragment-like chemical space for lead development
Computed value; experimental logP may require confirmation
Lipophilic ligand efficiency ADME 4-methoxybenzyl comparator

Metabolic Stability Advantage of the 4-Fluorobenzyl Motif over Non-Halogenated Benzyl Analogs

The 4-fluorobenzyl substituent is a well-established strategy for blocking cytochrome P450-mediated oxidative metabolism at the para position of the phenyl ring. In closely related thiazepane carboxamide series (e.g., N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide), the fluorophenyl group conferred higher metabolic stability than non-halogenated analogs, as evidenced by prolonged microsomal half-life in human liver microsomal assays . By analogy, N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is expected to exhibit enhanced oxidative stability relative to its 4-methylbenzyl or unsubstituted benzyl counterparts, which lack the electron-withdrawing, metabolic-shielding fluorine atom.

Metabolic Stability
Data to verify
4-Fluorobenzyl substitution expected to enhance oxidative stability vs. non-halogenated benzyl analogs
Class-level inference from fluorophenyl-thiazepane HLM data
No direct microsomal stability data for this specific compound
Metabolic stability microsomal half-life fluorine substitution

Hydrogen-Bond Acceptor/Donor Profile Differentiates from Tertiary Amide-Only Thiazepane Derivatives

The carboxamide group –C(=O)NH–CH₂–(4-fluorophenyl) contributes one hydrogen-bond donor (HBD = 1) and three hydrogen-bond acceptors (HBA = 3) to the molecular framework [1]. This donor/acceptor arrangement mimics a urea-like pharmacophore, which is critical for forming bidentate hydrogen bonds with the conserved asparagine residue (Asn140/Asn429) in BET bromodomains. In contrast, tertiary amide derivatives lacking the NH donor (e.g., N,N-disubstituted thiazepane carboxamides) lose the ability to engage this key anchoring interaction, resulting in significantly weaker binding as observed in PrOF NMR screens where carbamate and secondary amide fragments outcompeted tertiary amides [2].

H-Bond Pharmacophore
Cross-study comparable
HBD = 1, HBA = 3; secondary carboxamide NH enables conserved Asn interaction
Essential for BET-binding pharmacophore replication
Tertiary amide analogs (HBD=0) failed to show measurable binding in PrOF NMR screen
Hydrogen bonding pharmacophore urea isostere

Procurement-Relevant Application Scenarios for N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide


Development of BD2-Selective BET Bromodomain Chemical Probes

The 1,4-acylthiazepane scaffold is validated as a BD2-preferring BET bromodomain ligand class with ≥3–10-fold selectivity over BD1 [1]. N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide serves as an ideal starting fragment for medicinal chemistry optimization aimed at achieving nanomolar BD2 potency while sparing BD1, a strategy shown to mitigate thrombocytopenia in preclinical BET inhibitor programs. The 4-fluorobenzyl moiety provides a synthetic handle for further diversification via Suzuki coupling or amide bioisostere replacement.

Fragment-Based Screening Library Enrichment for 3D-Diverse Epigenetic Targets

1,4-Thiazepanes are underrepresented in commercial fragment libraries yet possess high 3D character favorable for protein–protein interaction targets [1]. This compound's computed XLogP3-AA of 3.5, molecular weight of 344.4 Da, and single rotatable bond relative to the thiazepane core [2] fulfill the 'rule-of-three' criteria for fragment libraries. Including it diversifies screening decks with a scaffold validated to bind BET bromodomains via PrOF NMR, increasing hit-finding probability for acetyl-lysine reader domains.

Metabolically Stable Negative Control for In-Cell Target Engagement Assays

The 4-fluorobenzyl substitution is expected to confer enhanced metabolic stability relative to non-halogenated analogs [1], making this compound a suitable vehicle for developing inactive control probes. By introducing a subtle stereoelectronic modification that ablates on-target activity while preserving physicochemical properties, researchers can use this scaffold to generate matched molecular pairs for cellular thermal shift assays (CETSA) or BRET-based target engagement studies.

Structure-Activity Relationship (SAR) Exploration of the N-Benzyl Subpocket in BET Bromodomains

Published SAR around the thiazepane R₂ substituent indicates that the N-benzyl region strongly influences BD2 residency time and binding kinetics [1]. The 4-fluorobenzyl compound fills a specific gap in the SAR matrix, bridging the p-chlorobenzyl and p-methoxybenzyl series. Procurement supports systematic SAR campaigns aimed at correlating para-substituent electronic parameters (Hammett σp) with PrOF NMR-derived Kd and kinetic on/off rates.

Application
Selection Property
Validation Focus
BD2-selective BET bromodomain chemical probe development
Domain-selectivity assay context
PrOF NMR BD2 vs BD1 engagement endpoint review
Fragment-based screening library enrichment for epigenetic targets
Fragment-like physicochemical profile
Rule-of-three compliance and 3D scaffold diversity review
Metabolically stable negative control for in-cell target engagement assays
Predicted oxidative stability advantage
CETSA / BRET matched molecular pair validation
SAR exploration of N-benzyl subpocket in BET bromodomains
Para-substituent electronic parameter coverage
Hammett σp vs. PrOF NMR kinetic rate correlation
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